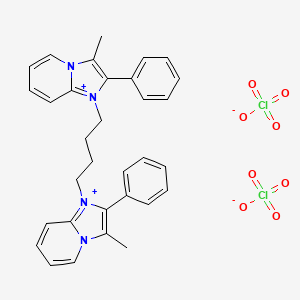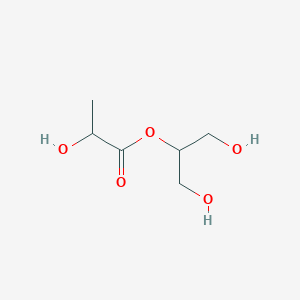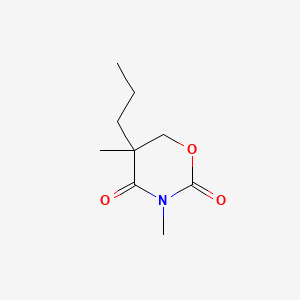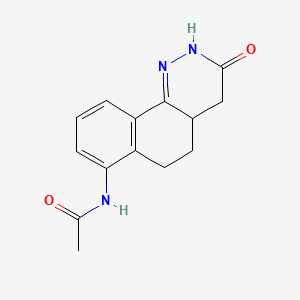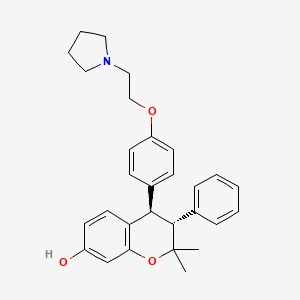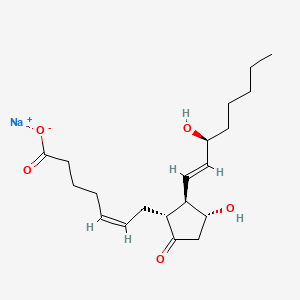
Prostaglandin E2 sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin E2 sodium salt is a biologically active lipid compound that belongs to the prostaglandin family. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. This compound is particularly known for its involvement in inflammatory responses and its ability to modulate immune functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prostaglandin E2 sodium salt can be synthesized through the enzymatic conversion of arachidonic acid. The process involves several steps:
Release of Arachidonic Acid: Arachidonic acid is released from membrane phospholipids by the action of phospholipases.
Conversion to Prostaglandin H2: Arachidonic acid is then converted to an unstable endoperoxide intermediate, prostaglandin H2, by the enzyme cyclooxygenase (COX).
Isomerization to Prostaglandin E2: Prostaglandin H2 is finally isomerized to prostaglandin E2 by specific terminal synthases.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where enzymes are employed to catalyze the conversion of arachidonic acid to prostaglandin E2. The process is optimized to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Prostaglandin E2 sodium salt undergoes various chemical reactions, including:
Oxidation: Prostaglandin E2 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in prostaglandin E2.
Substitution: Substitution reactions can occur at specific sites on the prostaglandin E2 molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various prostaglandin metabolites, which can have different biological activities and functions .
Aplicaciones Científicas De Investigación
Prostaglandin E2 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: this compound is used to investigate the role of prostaglandins in cellular signaling and immune responses.
Medicine: It is employed in research related to inflammation, pain management, and the development of new therapeutic agents.
Industry: This compound is used in the production of pharmaceuticals and as a research tool in various industrial applications
Mecanismo De Acción
Prostaglandin E2 sodium salt exerts its effects by binding to specific prostaglandin receptors, known as EP receptors (EP1, EP2, EP3, and EP4). These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the cAMP-PKA pathway. The activation of these pathways leads to diverse physiological responses, such as vasodilation, modulation of immune functions, and induction of labor .
Comparación Con Compuestos Similares
Prostaglandin E2 sodium salt can be compared with other prostaglandins, such as:
Prostaglandin F2α: Known for its role in inducing labor and regulating blood flow.
Prostaglandin D2: Involved in allergic responses and sleep regulation.
Prostaglandin I2 (Prostacyclin): Plays a role in inhibiting platelet aggregation and vasodilation .
This compound is unique due to its wide range of biological activities and its involvement in both pro-inflammatory and anti-inflammatory processes .
Propiedades
Número CAS |
53697-17-9 |
|---|---|
Fórmula molecular |
C20H31NaO5 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
sodium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,19+;/m0./s1 |
Clave InChI |
RNLHOHBNRFOAGH-FNCSRODBSA-M |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[Na+] |
SMILES canónico |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




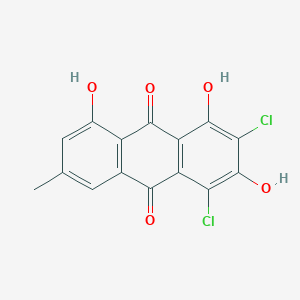
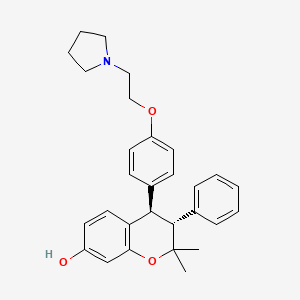




![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
